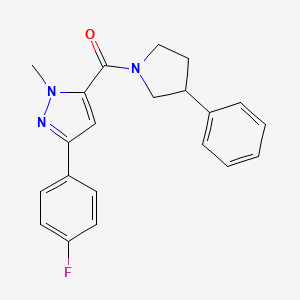

![molecular formula C16H17N3O2S B6505331 N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 923139-08-6](/img/structure/B6505331.png)

N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis . For instance, the 1H-NMR and 13C-NMR data for a similar compound are available .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the physicochemical properties and spectroanalytical data (NMR, IR, and elemental) of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been reported .科学研究应用

Thiazoles belong to the azole heterocyclic family, characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. These compounds exhibit diverse biological activities and have been extensively studied for their potential applications . Let’s explore some of the intriguing fields where thiazole derivatives shine:

Antimicrobial Activity: Thiazoles have demonstrated significant antimicrobial properties. For instance:

Antioxidant Potential: Thiazole derivatives have been investigated for their antioxidant properties. Compound (3.4.2) showed excellent superoxide anion scavenging activity .

Anti-Inflammatory Effects: While more research is needed, thiazoles may exhibit anti-inflammatory effects due to their structural features.

Neuroprotective Properties: Certain thiazole derivatives have been explored for their potential neuroprotective effects. These compounds could play a role in preserving neuronal health.

Antitumor and Cytotoxic Activity: Gulsory and Guzeldemirci synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and reported their cytotoxicity against human tumor cell lines. One compound demonstrated potent effects against prostate cancer .

Other Applications: Thiazoles also find use in:

作用机制

Target of Action

Thiazole derivatives are known to have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s predicted density is 1414±006 g/cm3 and its predicted pKa is 841±070 .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

未来方向

The future directions in the study of similar compounds involve the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . The synthesized compounds could be evaluated for their in vitro antimicrobial activity and anticancer activity . Furthermore, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .

属性

IUPAC Name |

N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-2-6-12(7-3-10)17-14(20)8-13-9-22-16(18-13)19-15(21)11-4-5-11/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUVTSNGVJGDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157750 | |

| Record name | 2-[(Cyclopropylcarbonyl)amino]-N-(4-methylphenyl)-4-thiazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide | |

CAS RN |

923139-08-6 | |

| Record name | 2-[(Cyclopropylcarbonyl)amino]-N-(4-methylphenyl)-4-thiazoleacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923139-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Cyclopropylcarbonyl)amino]-N-(4-methylphenyl)-4-thiazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6505250.png)

![2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505256.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505264.png)

![4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6505267.png)

![1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6505268.png)

![1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea](/img/structure/B6505272.png)

![N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6505291.png)

![N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505313.png)

![N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6505321.png)

![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6505329.png)

![5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6505336.png)

![N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6505340.png)

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6505343.png)